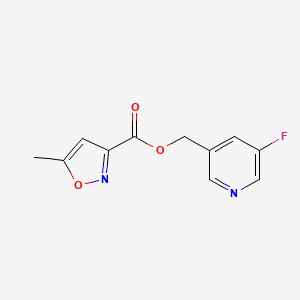
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a fluorinated pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-Isoxazolecarboxylic acid, 5-methyl- with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for drug candidates targeting specific enzymes and receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring may also contribute to the compound’s stability and reactivity in biological systems .
類似化合物との比較
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A related compound with similar structural features but lacking the fluorinated pyridine moiety.
3-Methyl-5-isoxazolecarboxylic acid: Another similar compound with a methyl group instead of the fluorinated pyridine ring.
Uniqueness
3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorinated pyridine moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.
特性
CAS番号 |
24833-15-6 |
|---|---|
分子式 |
C11H9FN2O3 |
分子量 |
236.20 g/mol |
IUPAC名 |
(5-fluoropyridin-3-yl)methyl 5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-7-2-10(14-17-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3 |
InChIキー |
WEZOJBKFKOHPLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(=O)OCC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



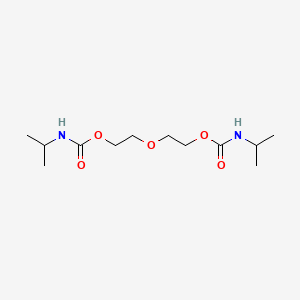

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
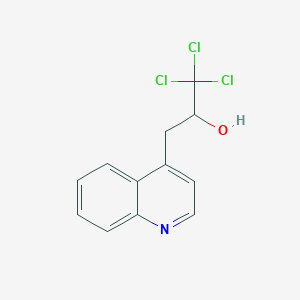
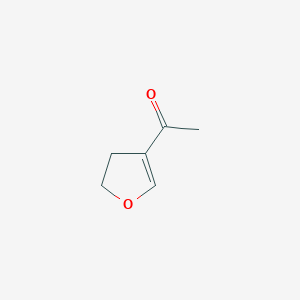
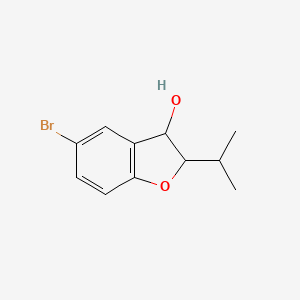
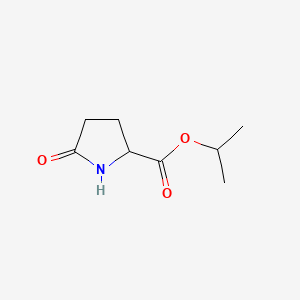
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
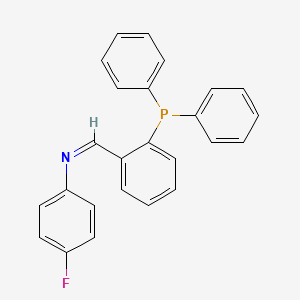
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
